molecular formula C22H34O5 B1678893 Pleuromutilin CAS No. 125-65-5

Pleuromutilin

Cat. No. B1678893
CAS RN: 125-65-5
M. Wt: 378.5 g/mol
InChI Key: ZRZNJUXESFHSIO-FEOSZSLTSA-N
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Description

Pleuromutilin is a natural antibiotic first discovered in the 1950s from an edible mushroom—Pleurotus mutilus. The pleuromutilins are semisynthetic derivatives of the parent compound that have been used in veterinary medicine for over 3 decades with little evidence of resistant development .


Synthesis Analysis

Pleuromutilin is an antibiotic diterpenoid made by Clitopilus passeckerianus and related fungi. It is the progenitor of a growing class of semi-synthetic antibiotics used in veterinary and human medicine . A linear pathway for pleuromutilin biosynthesis was established, and two shunt pathways involving Pl-sdr and Pl-atf were identified through the rational heterologous expression of combinations of pleuromutilin biosynthetic genes in Aspergillus oryzae .


Molecular Structure Analysis

Pleuromutilin is a diterpenoid antimicrobial isolated from cultures of Clitopilus passeckerianus and related basidiomycete fungi . It has a unique induced-fit type of action that closes the binding pocket within a ribosome, conferring close contact of the drug to its target, therefore improving therapeutic efficacy .


Chemical Reactions Analysis

The biosynthesis of pleuromutilin involves various chemical reactions. It was observed that the absence of various functional groups – 3 ketone, 11 hydroxyl group or 21 ketone – from the pleuromutilin framework affected the antibacterial activity of pleuromutilin congeners .


Physical And Chemical Properties Analysis

Pleuromutilin is a diterpenoid antimicrobial isolated from cultures of Clitopilus passeckerianus and related basidiomycete fungi . Its physical and chemical properties are influenced by its molecular structure and the presence or absence of various functional groups .

Scientific Research Applications

Antibacterial Agents

Pleuromutilin and its derivatives have been extensively studied for their antibacterial properties . They display good antibacterial activity against bacteria and mycoplasma by interacting with the 50S subunit of bacterial ribosomes to inhibit bacterial protein synthesis . Pleuromutilin compounds do not bind to mammalian ribosomes, making them a promising candidate for antibiotic development .

Treatment of Methicillin-resistant Staphylococcus aureus (MRSA)

Pleuromutilin derivatives have shown significant potential in the treatment of MRSA . For instance, compound 1 displayed the highest antimicrobial activity against both Staphylococcus aureus ATCC 29213 (S. aureus) and MRSA, with minimum inhibitory concentrations (MICs) < 0.0625 μg/mL .

Drug Optimization using Quantitative Structure–Activity Relationship (QSAR) Models

The QSAR method has been used for the virtual screening of new drug leads and optimization of Pleuromutilin . Based on the obtained QSAR models, pleuromutilin compounds with thiol-functionalized side chains were designed and synthesized .

Veterinary Antibiotics

Two pleuromutilin derivatives, tiamulin and valnemulin, have been successfully developed as antibiotics for veterinary use . They have received more and more scientific attention for their unique mechanism of action .

Treatment of Gram-positive Pathogens

Pleuromutilin antibiotics have antimicrobial activity against Gram-positive pathogens . They also cover some fastidious Gram-negative bacteria . As Gram-positive bacteria increased resistance against currently approved antibiotics, the pleuromutilin antibiotic was investigated to develop a systemically antibacterial drug to be used in humans .

Synthesis of Novel Derivatives

Novel pleuromutilin derivatives have been synthesized as inhibitors against Staphylococcus aureus (S. aureus) . A diverse array of substituents was introduced at the N-1 position of the pyrazole ring . These semisynthetic derivatives were evaluated for their in vitro antibacterial activities .

Mechanism of Action

Target of Action

Pleuromutilin and its derivatives are antibacterial drugs that primarily target the peptidyl transferase component of the 50S subunit of ribosomes . This component plays a crucial role in protein synthesis in bacteria .

Mode of Action

Pleuromutilin inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit . This interaction prevents the binding of transfer RNA for peptide transfer , thereby inhibiting peptide bond formation . The pleuromutilin core interacts with the ribosomal nucleotides mainly through hydrophobic interactions, van der Waal forces, and hydrogen bonds with nucleotides of domain V of 23S rRNA .

Biochemical Pathways

Pleuromutilin belongs to the class of secondary metabolites known as terpenes, which are produced in fungi through the mevalonate pathway . Its synthetic bottleneck lies in the production of the precursor GGPP and the subsequent formation of the tricyclic structure, which is catalyzed by Pl-cyc, a bifunctional diterpene synthase . Two shunt pathways involving Pl-sdr and Pl-atf have also been identified .

Pharmacokinetics

It exhibits promising pharmacokinetic properties, including a half-life of 3.37 hours, a clearance rate of 0.35 L/h/kg, and an area under the plasma concentration-time curve (AUC) of 70.68 μg h/mL . These properties impact the bioavailability of the drug and its therapeutic efficacy.

Result of Action

The result of pleuromutilin’s action is the inhibition of bacterial protein synthesis, leading to the death of the bacteria . Pleuromutilin is active against typical and atypical bacteria that cause community-acquired pneumonia . It is also active against sexually transmitted pathogens and may have a role in the treatment of drug-resistant strains of N. gonorrhoeae and M. genitalium .

Action Environment

The action of pleuromutilin can be influenced by environmental factors. For instance, the tissue distribution of DPTM, a pleuromutilin derivative, showed that it was diffused into all tested tissues, especially into the intestine and lung . This suggests that the drug’s action, efficacy, and stability can be influenced by the environment in which it is administered.

Safety and Hazards

Lefamulin, a semisynthetic pleuromutilin antibiotic, has been approved by the FDA for the treatment of community-acquired bacterial pneumonia (CABP) in adults. It has demonstrated clinical efficacy and a favorable safety profile in two large Phase III clinical trials .

Future Directions

Given the rise of antibiotic-resistant organisms, the use of pleuromutilin may soon change. It may provide a valuable intravenous/oral monotherapy alternative to fluoroquinolones or macrolides for empiric treatment of patients with CABP, including cases of patients at risk for poor outcomes due to age or various comorbidities .

properties

IUPAC Name

[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)13(2)7-9-22(14(3)19(20)26)10-8-15(24)18(21)22/h6,13-14,16,18-19,23,26H,1,7-12H2,2-5H3/t13-,14+,16-,18+,19+,20-,21?,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZNJUXESFHSIO-JKZASVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC23CCC(=O)[C@H]2C1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pleuromuline

CAS RN

125-65-5
Record name Pleuromulin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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